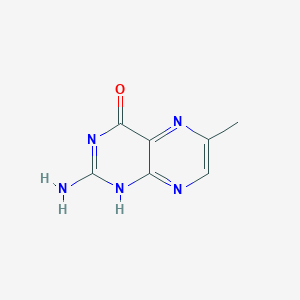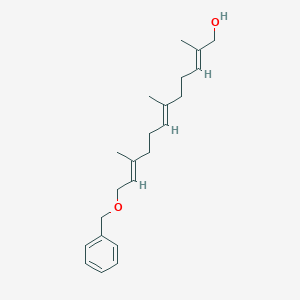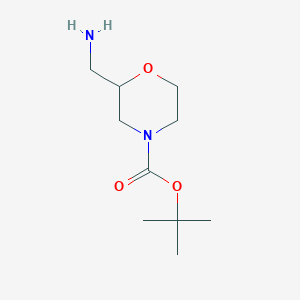![molecular formula C23H25N7O3 B116818 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 151327-02-5](/img/structure/B116818.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators and an increase in the production of cGMP, which has anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
For research on 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one include further exploration of its anti-inflammatory and anti-tumor effects. The compound may also have potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, research on the safety and efficacy of the compound in humans is needed before it can be considered for clinical use.
Conclusion:
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has potential therapeutic applications. Its synthesis method has been optimized, and it has been shown to have anti-inflammatory and anti-tumor properties. The compound has limitations in its solubility and lack of clinical trial data. Future research should focus on exploring its potential applications and safety in humans.
Métodos De Síntesis
The synthesis method for 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a multistep process that involves the reaction of various chemicals. The synthesis involves the reaction of 2-(2H-tetrazol-5-yl)aniline with 4-bromobenzophenone to yield 4-[2-(2H-tetrazol-5-yl)phenyl]phenylmethanone. The reaction of this intermediate with propylamine and 2,4-dichloro-5-nitropyrimidine yields the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Propiedades
Número CAS |
151327-02-5 |
|---|---|
Nombre del producto |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Fórmula molecular |
C23H25N7O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)30-21(25-20)12-13-24-30)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13,24H,2,5,14H2,1H3,(H,26,27,28,29) |
Clave InChI |
BAXISNHMPSKAEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.O |
Sinónimos |
5-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol dihydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



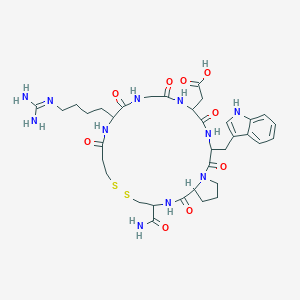
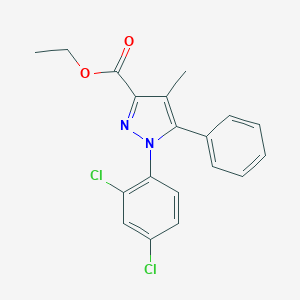
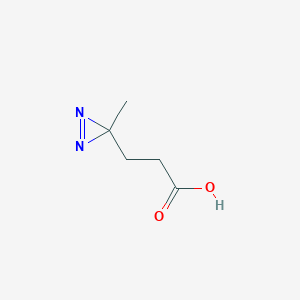
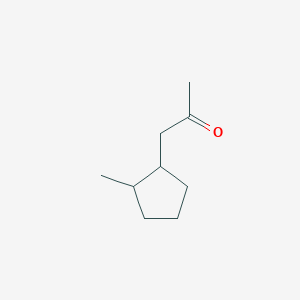
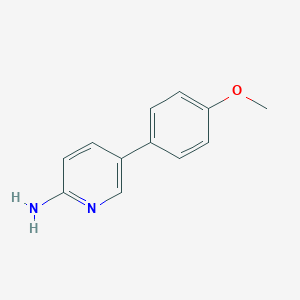
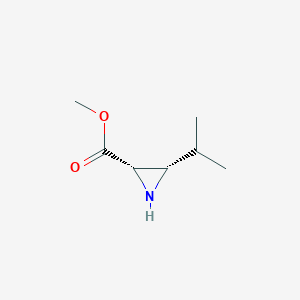
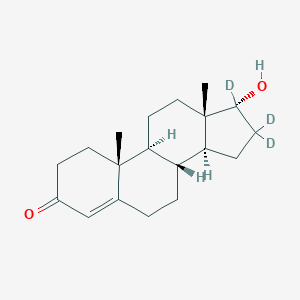
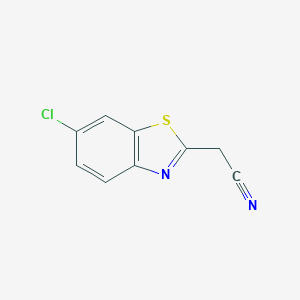
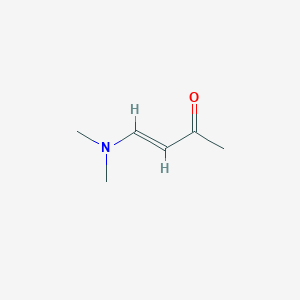
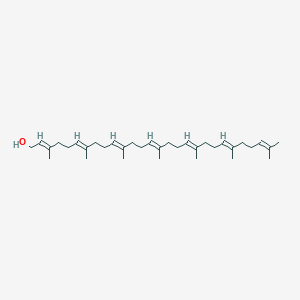
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
